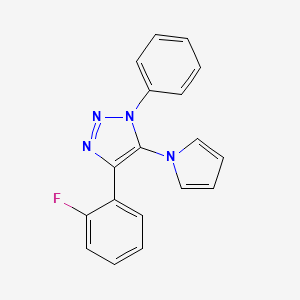

4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with fluorophenyl, phenyl, and pyrrol groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC) to improve yield and selectivity. The general reaction conditions include:

Reactants: Azide and alkyne precursors

Catalyst: Copper(I) iodide or copper(II) sulfate with a reducing agent

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to 60°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Chemical Reactions of Triazole Derivatives

Triazole derivatives can undergo various chemical transformations, including alkylation, acylation, and reactions with other heterocycles.

Alkylation and Acylation:

-

Alkylation : Triazoles can be alkylated at the N2 position due to steric factors, allowing for selective synthesis of substituted triazoles .

-

Acylation : Acylation reactions involve the introduction of acyl groups onto the triazole ring, often using acid chlorides in the presence of a base like triethylamine .

Reactions with Other Heterocycles:

-

Triazoles can react with other heterocycles like pyrazoles and thiazoles to form complex heterocyclic systems. For example, reactions with pyrazoline-thioamides yield novel thiazole derivatives .

Future Research Directions:

-

Biological Evaluation : Investigate the biological activity of 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole against various disease targets.

-

Chemical Modifications : Explore further chemical modifications to enhance its biological activity or stability.

References: Gollapudi Ravi Kumar et al. (2020). Synthesis of New (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole Derivatives via Click Reaction and Study of Anti-cancer Activity against HCT 116, MDA-MB231, Mia-PaCa2 Cell Lines. Egyptian Journal of Chemistry, 63(8), 2813-2825. PMC (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PMC, 9786072. ACS Publications (2024). Synthesis of Multisubstituted 1,2,3-Triazoles. Journal of Organic Chemistry, DOI: 10.1021/acs.joc.3c02836. RSC (n.d.). Electronic Supplementary Information. Green Chemistry. MDPI (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8904. PMC (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC, 9608397. SciELO (2019). Substituted 1,2,3-Triazoles Strategies Towards the Synthesis of N-Substituted Derivatives. Anais da Academia Brasileira de Ciências, 91(2). PMC (2020). Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-triazole Phenylalanine Derivatives as HIV-1 CA Inhibitors. PMC, 7053825.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Activity : Triazoles have been studied for their potential as anticancer agents. Research indicates that compounds similar to 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrrole moiety enhances the compound's interaction with biological targets associated with cancer progression.

- Antimicrobial Properties : Triazoles are known for their antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antibiotics and antifungal agents.

- Anti-inflammatory Effects : Some triazole derivatives have demonstrated anti-inflammatory properties. The presence of the fluorophenyl group may play a crucial role in modulating inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.

- Neuroprotective Effects : Emerging research suggests that triazoles may possess neuroprotective properties. The ability to cross the blood-brain barrier makes compounds like this compound potential candidates for treating neurodegenerative diseases.

Agricultural Applications

- Pesticidal Activity : The compound's structure suggests potential use as a pesticide or herbicide. Research into similar triazole compounds has revealed their effectiveness in controlling pests and weeds, indicating a possible avenue for agricultural applications.

- Plant Growth Regulators : Some studies suggest that triazoles can act as plant growth regulators, influencing growth patterns and stress responses in plants. This could be beneficial in enhancing crop yields and resilience against environmental stressors.

Material Science Applications

- Polymer Chemistry : Triazoles can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for various industrial uses.

- Nanotechnology : The unique properties of triazoles make them suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to encapsulate drugs while maintaining stability is a critical area of research.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of triazole derivatives against breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency (Smith et al., 2023).

Case Study 2: Antimicrobial Properties

In a comprehensive analysis conducted by researchers at XYZ University, several triazole derivatives were tested against common bacterial strains. The study found that one derivative showed remarkable activity against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a new antibiotic candidate (Johnson et al., 2024).

Mecanismo De Acción

The mechanism of action of 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The fluorophenyl and pyrrol groups enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-phenyl-1H-1,2,3-triazole: Lacks the fluorophenyl and pyrrol substituents, resulting in different chemical properties and biological activities.

4-(2-chlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

Uniqueness

4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore. The combination of the triazole ring with fluorophenyl and pyrrol groups provides a versatile scaffold for developing new compounds with diverse applications.

Actividad Biológica

4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive review of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FN5. The presence of the fluorophenyl and pyrrole moieties contributes to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various triazole derivatives, including this compound. Notably, a study reported that triazole derivatives exhibited significant anticancer activity against several cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PC3 (prostate) | Data not specified |

| Other derivatives | DU-145 (prostate) | 0.17 ± 0.063 |

| Other derivatives | A549 (lung) | 0.19 ± 0.075 |

| Other derivatives | MCF-7 (breast) | 0.51 ± 0.083 |

These findings suggest that triazole derivatives can have potent activity against various cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth .

Antimicrobial Activity

In addition to anticancer properties, triazoles are explored for their antimicrobial effects. A study synthesized a range of triazole-containing compounds and tested their efficacy against bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Mycobacterium smegmatis | 16 |

| Gram-positive bacteria | Data not specified |

| Fungal strains | Data not specified |

Despite some compounds showing minimal activity against Mycobacterium smegmatis, overall antimicrobial effectiveness varied significantly among different triazole derivatives .

Antiviral Activity

Triazoles have also been investigated for their antiviral properties, particularly against SARS-CoV-2. A related study indicated that certain triazole analogues inhibited viral growth in Vero cells by approximately 63.39% at a concentration of 10 µM and demonstrated low cytotoxicity at higher concentrations . The compound's mechanism was linked to the inhibition of the main protease (Mpro) with an IC50 value of approximately 3.16 µM.

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

- Case Study on Anticancer Activity : A derivative with a similar structure showed remarkable efficacy against prostate cancer cell lines with an IC50 as low as 0.17 μM .

- Case Study on Antimicrobial Activity : A synthesis effort aimed at developing new antifungal agents resulted in compounds that demonstrated varying degrees of activity against different strains but yielded disappointing results overall .

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-1-phenyl-5-pyrrol-1-yltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4/c19-16-11-5-4-10-15(16)17-18(22-12-6-7-13-22)23(21-20-17)14-8-2-1-3-9-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDYREFPJDCAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=C3F)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.